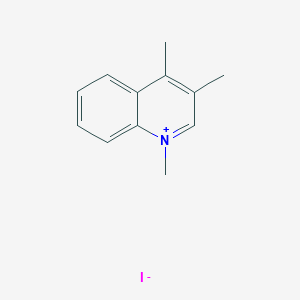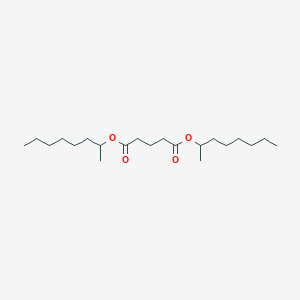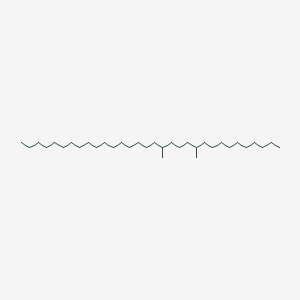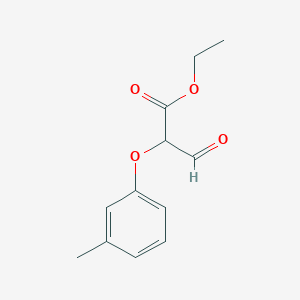
2,6-Diphenyl-4-tetracosoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-4-tetracosoxyphenol is an organic compound characterized by its phenolic structure with two phenyl groups at the 2 and 6 positions and a tetracosoxy group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl-4-tetracosoxyphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-diphenylphenol with tetracosyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions: 2,6-Diphenyl-4-tetracosoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound
科学的研究の応用
2,6-Diphenyl-4-tetracosoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
作用機序
The mechanism of action of 2,6-Diphenyl-4-tetracosoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in its potential therapeutic applications .
類似化合物との比較
2,6-Diphenylphenol: Lacks the tetracosoxy group, resulting in different chemical properties and applications.
4-Tetracosoxyphenol:
Uniqueness: 2,6-Diphenyl-4-tetracosoxyphenol’s unique combination of phenyl and tetracosoxy groups imparts distinct chemical properties, making it valuable in specific applications where both hydrophobic and hydrophilic interactions are required .
特性
CAS番号 |
67889-01-4 |
|---|---|
分子式 |
C42H62O2 |
分子量 |
598.9 g/mol |
IUPAC名 |
2,6-diphenyl-4-tetracosoxyphenol |
InChI |
InChI=1S/C42H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-34-44-39-35-40(37-30-25-23-26-31-37)42(43)41(36-39)38-32-27-24-28-33-38/h23-28,30-33,35-36,43H,2-22,29,34H2,1H3 |
InChIキー |
XEWHRAQICHRVAD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)


![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)








